N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a pyrrolidinone moiety, and an oxalamide linkage, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive amination conditions.
Synthesis of the pyrrolidinone derivative: The 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety can be synthesized through a series of steps involving the formation of the pyrrolidinone ring and subsequent functionalization.
Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and pyrrolidinone moiety may interact with enzymes or receptors, modulating their activity. The oxalamide linkage could facilitate binding to proteins or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(furan-2-ylmethyl)-N2-(3-methylphenyl)oxalamide
- N1-(furan-2-ylmethyl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Uniqueness
N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to the specific arrangement of its functional groups. The combination of the furan ring, pyrrolidinone moiety, and oxalamide linkage provides distinct chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-10-13(6-7-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNAAGUKFZTRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CO2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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